Adamantane-2,6-dione

Overview

Description

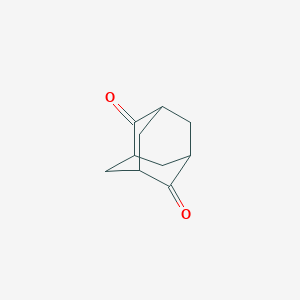

Adamantane-2,6-dione is an organic compound with the molecular formula C₁₀H₁₂O₂ It is a derivative of adamantane, a tricyclic hydrocarbon known for its diamond-like structure this compound features two ketone groups at the 2 and 6 positions of the adamantane framework, making it a diketone

Mechanism of Action

Target of Action

Adamantane-2,6-dione, also known as Adamantanone, is a small molecule that belongs to the class of organic compounds known as adamantanones . These are organic compounds containing a ketone group attached to the adamantane (tricyclo [3.3.1.1]decane) ring It is known that adamantane derivatives have established actions against coronaviruses .

Mode of Action

It is suggested that adamantane derivatives like amantadine may block the viral e protein ion channel function and may down-regulate the protease cathepsin l because of the increase of lysosomal ph, resulting in impaired viral entry and replication .

Biochemical Pathways

It is known that adamantane derivatives can be synthesized via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .

Pharmacokinetics

It is known that adamantane derivatives are widely applied in the design and synthesis of new drug delivery systems .

Result of Action

It is known that adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .

Action Environment

It is known that the introduction of the adamantane system to novel compounds usually results in an increase in lipophilicity .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Adamantane-2,6-dione are not well-studied. Adamantane derivatives are known to interact with various enzymes, proteins, and other biomolecules. For instance, amantadine, an adamantane derivative, has been shown to block the viral E protein channel, leading to impaired viral propagation

Cellular Effects

The cellular effects of this compound are not well-documented. Adamantane derivatives have been shown to have effects on various types of cells and cellular processes. For example, amantadine, an adamantane derivative, has been shown to inhibit severe acute respiratory syndrome coronavirus 2 replication in vitro . The specific effects of this compound on cell function, cell signaling pathways, gene expression, and cellular metabolism are yet to be explored.

Molecular Mechanism

Adamantane derivatives like amantadine have been shown to block the viral E protein channel, leading to impaired viral propagation

Dosage Effects in Animal Models

Rimantadine, an adamantane derivative, has been shown to significantly reduce viral titers in the lungs in golden Syrian hamsters infected with SARS-CoV-2

Metabolic Pathways

Adamantane itself is known to be metabolized by organisms like Pseudomonas putida

Preparation Methods

Synthetic Routes and Reaction Conditions: Adamantane-2,6-dione can be synthesized through several methods. One common approach involves the oxidation of adamantane using strong oxidizing agents such as potassium permanganate or chromic acid. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic oxidation of adamantane using environmentally friendly oxidants. The process is optimized to ensure high efficiency and minimal by-products. Advanced techniques such as continuous flow reactors may be employed to scale up the production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions: Adamantane-2,6-dione undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of carboxylic acids.

Reduction: Reduction reactions can convert the diketone to diols.

Substitution: The ketone groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromic acid, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Grignard reagents, organolithium compounds, and other nucleophiles.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Diols.

Substitution: Various substituted adamantane derivatives.

Scientific Research Applications

Adamantane-2,6-dione has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a scaffold in drug design and development.

Medicine: Explored for its antiviral and anticancer properties.

Industry: Utilized in the production of high-performance materials, such as lubricants and coatings.

Comparison with Similar Compounds

- Adamantane-2,4-dione

- Adamantane-2,8-dione

- Adamantanone

Biological Activity

Adamantane-2,6-dione, a derivative of adamantane, has garnered attention in recent years due to its potential biological activities. This compound, with the chemical formula CHO, exhibits properties that may contribute to various therapeutic applications. This article explores the biological activity of this compound through a detailed examination of its mechanisms, efficacy against pathogens, and potential therapeutic uses.

Chemical Structure and Properties

This compound is characterized by its unique adamantane framework, which provides a rigid structure conducive to biological interactions. The presence of two carbonyl groups (C=O) at the 2 and 6 positions enhances its reactivity and potential for forming complexes with biological targets.

Antiviral Activity

Recent studies have highlighted the antiviral properties of adamantane derivatives, particularly against influenza viruses. This compound and its derivatives have been tested for efficacy against rimantadine-resistant strains of influenza A.

Efficacy Against Influenza A

In a study evaluating the antiviral activity of adamantane derivatives, including this compound, it was found that these compounds significantly inhibited the replication of various H1N1 strains. The following table summarizes the inhibitory concentrations (IC) observed for selected compounds:

| Virus Strain | IC (μM) |

|---|---|

| A/California/7/2009 (H1N1) | 11.3 |

| A/IIV-Orenburg/29-L/2016 (H1N1) | 20.1 |

These results indicate that this compound exhibits promising antiviral activity, particularly against strains that have developed resistance to traditional antiviral therapies like rimantadine .

Antimicrobial Activity

Beyond its antiviral properties, this compound has shown potential as an antimicrobial agent. In vitro studies have assessed its effectiveness against various bacterial strains.

Antibacterial Efficacy

The antimicrobial activity of adamantane derivatives was evaluated against Gram-positive and Gram-negative bacteria. The following table presents the minimum inhibitory concentrations (MIC) for selected derivatives:

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Derivative 9 | 62.5 | Staphylococcus epidermidis |

| Derivative 14 | 125 | Escherichia coli |

| Derivative 15 | 1000 | Candida albicans |

These findings suggest that certain derivatives of this compound possess significant antibacterial properties, particularly against Staphylococcus epidermidis .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Viral Inhibition : Adamantane compounds are known to interfere with viral ion channels, particularly the M2 protein in influenza viruses. This action disrupts viral replication and assembly .

- Membrane Interaction : The lipophilic nature of adamantane allows it to integrate into lipid membranes, potentially altering membrane dynamics and enhancing drug delivery efficiency .

Case Studies

Case Study 1: Influenza Treatment

A study involving BALB/c mice infected with a rimantadine-resistant influenza A virus demonstrated that treatment with adamantane derivatives resulted in a survival rate increase of up to 100% in treated groups compared to controls. The study highlighted the potential for these compounds to serve as effective alternatives in antiviral therapies .

Case Study 2: Antimicrobial Testing

In vitro tests conducted on various bacterial strains revealed that certain adamantane derivatives exhibited significant antibacterial activity without causing cytotoxic effects on human cell lines. This suggests a favorable therapeutic index for these compounds .

Properties

IUPAC Name |

adamantane-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c11-9-5-1-6-3-8(9)4-7(2-5)10(6)12/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBIAKEDDKXHXTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(C2=O)CC1C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80192836 | |

| Record name | Tricyclo(3.3.1.13,7)decane-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39751-07-0 | |

| Record name | Tricyclo(3.3.1.13,7)decane-2,6-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039751070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricyclo(3.3.1.13,7)decane-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80192836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes for producing Adamantane-2,6-dione?

A1: this compound can be synthesized through various methods. One approach involves the oxidation of readily available adamantane. [, , ] Improvements to this synthesis, specifically focusing on the chromic oxidation of adamantanone, have been reported, offering an efficient route to this compound. [, , ]

Q2: What is the significance of the highly symmetrical structure of perfluorinated bisnoradamantane, a derivative of this compound?

A2: Perfluorinated bisnoradamantane, derived from this compound, exhibits a highly symmetrical structure. [] This symmetry leads to a simplified and easily interpretable splitting pattern in its 19F NMR spectrum, which is particularly useful for structural characterization. [] The long-range fluorine-fluorine virtual coupling observed in its 19F NMR spectra provides valuable insights into its unique structural features. []

Q3: How do transannular interactions influence the stereochemistry of 2,6-Diaminoadamantane salts, synthesized from this compound?

A3: Transannular interactions play a significant role in dictating the stereochemistry of 2,6-Diaminoadamantane salts derived from this compound. [] These interactions, similar to those observed in substituted cyclohexane systems, arise from the steric repulsion between axial substituents on the adamantane ring system. [] This steric hindrance influences the orientation of substituents, affecting the overall molecular geometry and potentially influencing its interactions with other molecules. []

Q4: Are there analytical methods available to assess the purity and quality of this compound and its derivatives?

A4: Yes, analytical techniques are crucial for evaluating this compound and its derivatives. For instance, Gas Chromatography with Flame Ionization Detection (GC-FID) has been validated for quantifying impurities in kemantane, a derivative of this compound, ensuring its quality and safety as a drug substance. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.